In-Depth Technical Guide: Synthesis and Characterization of Diethylethoxyammonium Chloride
In-Depth Technical Guide: Synthesis and Characterization of Diethylethoxyammonium Chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Diethylethoxyammonium chloride, a quaternary ammonium salt with potential applications in various fields of chemical research and development. The document details a robust synthetic protocol, outlines a suite of analytical techniques for structural verification and purity assessment, and discusses the underlying scientific principles. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering both theoretical insights and practical, field-tested methodologies.
Introduction: Unveiling Diethylethoxyammonium Chloride
Diethylethoxyammonium chloride, with the chemical structure [(C₂H₅)₂N(H)OCH₂CH₃]⁺Cl⁻, is a unique quaternary ammonium salt. Its structure, featuring both diethylamino and ethoxy moieties, suggests its potential utility as a phase-transfer catalyst, an ionic liquid, or a precursor in organic synthesis. Quaternary ammonium salts are known for their diverse applications, including as antimicrobials, surfactants, and in materials science.[1] The specific combination of functional groups in Diethylethoxyammonium chloride may impart novel solubility and reactivity properties, making it a compound of interest for exploratory chemical research. This guide provides a foundational framework for its synthesis and comprehensive characterization, enabling further investigation into its properties and potential applications.
Synthesis of Diethylethoxyammonium Chloride: A Step-by-Step Protocol
The synthesis of Diethylethoxyammonium chloride is approached via a two-step process: the preparation of the free base, N,N-diethylethoxyamine, followed by its conversion to the hydrochloride salt. This method was chosen for its reliability and the relative accessibility of the starting materials.
2.1. Principle and Rationale
The synthesis begins with the preparation of N,N-diethylhydroxylamine, a key intermediate. This can be achieved through the oxidative cracking of triethylamine.[2] Subsequently, N,N-diethylhydroxylamine is ethylated to form N,N-diethylethoxyamine. The final step involves the reaction of the synthesized amine with hydrochloric acid to yield the target Diethylethoxyammonium chloride. This acid-base reaction is a straightforward and high-yielding method for the preparation of ammonium salts.
2.2. Experimental Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Synthetic workflow for Diethylethoxyammonium chloride.
2.3. Detailed Synthesis Protocol
Step 1: Synthesis of N,N-Diethylethoxyamine
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Materials: Triethylamine, hydrogen peroxide (27.5 mass%), catalyst (e.g., selenium dioxide), ethylating agent (e.g., ethyl iodide), diethyl ether, sodium hydroxide solution.
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Procedure:
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Synthesize N,N-diethylhydroxylamine from triethylamine and hydrogen peroxide using a suitable catalyst, following established literature procedures.[2]
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In a well-ventilated fume hood, dissolve the synthesized N,N-diethylhydroxylamine in a suitable solvent such as diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
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Slowly add the ethylating agent (e.g., ethyl iodide) to the solution. The reaction is exothermic and should be cooled in an ice bath.
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After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until completion, which can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, wash the reaction mixture with a dilute sodium hydroxide solution to remove any unreacted starting materials and acidic byproducts.
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Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain crude N,N-diethylethoxyamine.
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Purify the crude product by fractional distillation.
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Step 2: Synthesis of Diethylethoxyammonium chloride
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Materials: N,N-diethylethoxyamine, hydrochloric acid (concentrated or as a solution in a suitable solvent like diethyl ether), diethyl ether.
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Procedure:
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Dissolve the purified N,N-diethylethoxyamine in anhydrous diethyl ether in a flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution in an ice bath.
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Slowly add a stoichiometric amount of hydrochloric acid (either concentrated or as a solution in diethyl ether) dropwise with constant stirring.
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A white precipitate of Diethylethoxyammonium chloride will form immediately.
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Continue stirring for an additional 30 minutes in the ice bath to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash it with cold anhydrous diethyl ether to remove any unreacted starting materials.
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Dry the product under vacuum to obtain pure Diethylethoxyammonium chloride.
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Physicochemical Characterization: A Multi-faceted Approach
Comprehensive characterization is crucial to confirm the identity, structure, and purity of the synthesized Diethylethoxyammonium chloride. A combination of spectroscopic and analytical techniques should be employed.
Caption: Inter-relationship of characterization techniques.
3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.[3][4]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The chemical shifts, splitting patterns, and integration values will provide information about the connectivity of the atoms.
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¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.
3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[5][6][7][8] Key expected absorption bands for Diethylethoxyammonium chloride include:
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A broad absorption band in the region of 3200-2800 cm⁻¹ corresponding to the N-H stretch of the ammonium group.
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C-H stretching vibrations in the 3000-2850 cm⁻¹ region.
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N-H bending vibrations around 1600-1500 cm⁻¹.[8]
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C-O stretching vibration for the ethoxy group around 1100 cm⁻¹.
3.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[9][10][11] For Diethylethoxyammonium chloride, electrospray ionization (ESI) in positive ion mode would be suitable. The mass spectrum should show a prominent peak corresponding to the molecular ion of the cation [(C₂H₅)₂N(H)OCH₂CH₃]⁺.
3.4. Elemental Analysis
Elemental analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the sample. The experimentally determined percentages should be in close agreement with the calculated theoretical values for the molecular formula C₆H₁₆ClNO.
3.5. Summary of Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR | Signals corresponding to the ethyl groups (triplets and quartets), the ethoxy group (triplet and quartet), and a broad signal for the N-H proton. |
| ¹³C NMR | Signals for the four unique carbon atoms in the structure. |
| IR (cm⁻¹) | ~3200-2800 (N-H stretch), ~3000-2850 (C-H stretch), ~1600-1500 (N-H bend), ~1100 (C-O stretch). |
| Mass Spec (ESI+) | A major peak at m/z corresponding to the cation [C₆H₁₅NO]⁺. |
| Elemental Analysis | %C, %H, and %N values consistent with the molecular formula C₆H₁₆ClNO. |
Properties, Handling, and Potential Applications
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Physical Properties: Diethylethoxyammonium chloride is expected to be a white to off-white crystalline solid. Its solubility is likely to be high in polar solvents like water and alcohols, and lower in nonpolar organic solvents.
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Safety and Handling: As with all chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling Diethylethoxyammonium chloride. It should be handled in a well-ventilated area or a fume hood.
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Potential Applications: Based on its structure, Diethylethoxyammonium chloride could be investigated for use as:
Conclusion
This technical guide has provided a detailed protocol for the synthesis of Diethylethoxyammonium chloride and a comprehensive strategy for its characterization. The presented methodologies are based on established chemical principles and are designed to be reproducible and reliable. The information contained herein should serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this novel quaternary ammonium salt.
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